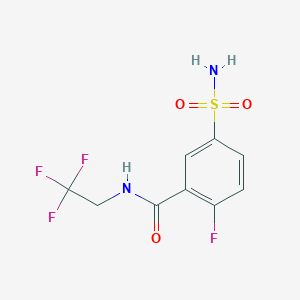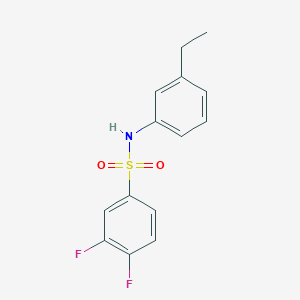![molecular formula C22H24N2O2 B5468334 2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine](/img/structure/B5468334.png)
2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine is a chemical compound that has been found to have potential applications in scientific research. This compound is also known by its abbreviation, MMN-1. In
Mechanism of Action
The mechanism of action of MMN-1 involves the inhibition of the interaction between MDM2 or MDMX and p53. This inhibition occurs due to the binding of MMN-1 to the hydrophobic pocket of MDM2 or MDMX, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 or MDMX and p53, leading to an increase in the levels of p53.
Biochemical and Physiological Effects:
The inhibition of the interaction between MDM2 or MDMX and p53 by MMN-1 has various biochemical and physiological effects. The increase in the levels of p53 can result in the suppression of tumor growth. Additionally, p53 is involved in various cellular processes such as DNA repair, cell cycle arrest, and apoptosis. Therefore, the increase in the levels of p53 can also lead to the regulation of these cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using MMN-1 in lab experiments is its specificity for the inhibition of the interaction between MDM2 or MDMX and p53. This specificity can lead to a more targeted approach to studying the role of protein-protein interactions in cellular processes. However, one of the limitations of using MMN-1 is its potential toxicity. Therefore, careful consideration should be given to the concentration of MMN-1 used in lab experiments.
Future Directions
There are various future directions for the use of MMN-1 in scientific research. One of the future directions is the development of MMN-1 analogs with improved potency and specificity. Additionally, MMN-1 can be used in combination with other drugs to enhance its efficacy in suppressing tumor growth. Furthermore, MMN-1 can be used to study the role of protein-protein interactions in other cellular processes besides tumor growth. The potential applications of MMN-1 in scientific research are vast, and further exploration is necessary to fully understand its potential.
Conclusion:
In conclusion, MMN-1 is a chemical compound that has potential applications in scientific research. Its specificity for the inhibition of the interaction between MDM2 or MDMX and p53 makes it a valuable tool for studying the role of protein-protein interactions in cellular processes. However, its potential toxicity should be carefully considered when using it in lab experiments. Further exploration of MMN-1 is necessary to fully understand its potential in scientific research.
Synthesis Methods
The synthesis of MMN-1 involves the reaction of 6-methoxy-2-naphthaldehyde and 3-methyl-2-pyridinecarboxaldehyde with morpholine and NaBH4 as a reducing agent. This reaction results in the formation of MMN-1. The purity of MMN-1 can be confirmed by using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
MMN-1 has shown potential in scientific research as a tool to study the role of protein-protein interactions in various cellular processes. MMN-1 has been found to inhibit the interaction between two proteins, namely, MDM2 and p53. The MDM2 protein is responsible for the degradation of the tumor suppressor protein p53. Therefore, inhibition of this interaction can lead to an increase in the levels of p53, which can result in the suppression of tumor growth. MMN-1 has also been found to inhibit the interaction between the proteins, MDMX and p53, which can also lead to the suppression of tumor growth.
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-[(3-methylpyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-4-3-9-23-21(16)14-24-10-11-26-22(15-24)19-6-5-18-13-20(25-2)8-7-17(18)12-19/h3-9,12-13,22H,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTMMBYVOKZFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5468256.png)
![(3,7-dimethyl-2,6-octadien-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5468258.png)
![4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5468259.png)

![4-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5468270.png)
![3-({1-[3-(2-oxopiperidin-1-yl)propanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5468273.png)
![2-{[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5468288.png)
![1-ethyl-3,5-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B5468299.png)
![4-(2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5468301.png)
![N,N-dimethyl-4-[3-(4-thiomorpholinyl)-1-propen-1-yl]aniline](/img/structure/B5468314.png)
![1-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5468322.png)
![1'-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5468330.png)
![(3R*,4R*)-4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5468339.png)
